![molecular formula C18H16N4O B2440187 N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 306986-75-4](/img/no-structure.png)

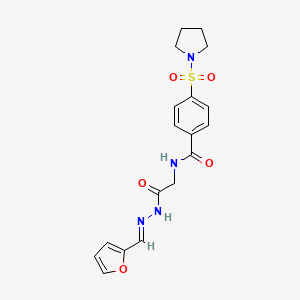

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

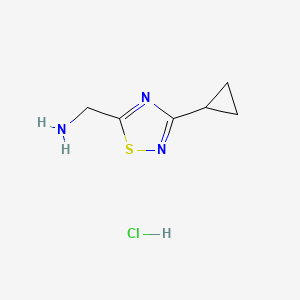

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.

BenchChem offers high-quality N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

This compound has been used in the synthesis of novel pyrazole derivatives bearing sulfonamide scaffold as antiproliferative agents . These agents have shown promising results against the human cervical cancer cell line (HeLa) using the xCELLigence system . For instance, compound 16 showed the highest activity among the synthesized compounds with 64.10% .

Anti-Cancer Therapeutics

Pyrazole derivatives, including this compound, have been highlighted in the manuscript for the treatment of cancer . They have shown potential in inhibiting the growth of cancer cells, with results mentioned in terms of % growth inhibition, IC50, etc .

Anti-Inflammatory Therapeutics

Pyrazole biomolecules, including this compound, have been used in the drug design and discovery process as anti-inflammatory therapeutics . They have shown potential in inhibiting inflammation, with results mentioned in terms of % inhibition of inflammation .

Aurora-A Kinase Inhibitors

N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which could potentially include this compound, have been assessed for their anticancer potential and binding against Aurora-A kinase . Aurora kinases play critical roles in the regulation of the cell cycle, and inhibitors of these kinases have potential as cancer therapeutics .

Eco-Friendly Synthesis

This compound can be synthesized using resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This innovative protocol offers a simple reaction workup, thus presenting valuable eco-friendly attributes .

Drug Discovery

Pyrazole is an important heterocyclic moiety with a strong pharmacological profile, which may act as an important pharmacophore for the drug discovery process . In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have now focused on pyrazole biomolecules, including this compound .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide' involves the condensation of naphthalene-1-carbaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide, followed by reduction and acylation.", "Starting Materials": [ "Naphthalene-1-carbaldehyde", "1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of naphthalene-1-carbaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide in methanol and chloroform, catalyzed by sodium hydroxide.", "Step 2: Reduction of the resulting Schiff base with sodium borohydride in methanol.", "Step 3: Acylation of the reduced product with acetic anhydride and pyridine in chloroform.", "Step 4: Purification of the final product by recrystallization from a suitable solvent, such as methanol or chloroform." ] } | |

CAS-Nummer |

306986-75-4 |

Produktname |

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

Molekularformel |

C18H16N4O |

Molekulargewicht |

304.353 |

IUPAC-Name |

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+ |

InChI-Schlüssel |

GRKVVHYINHGWHO-YBFXNURJSA-N |

SMILES |

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)